Amt-nhs

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

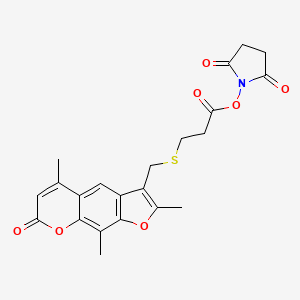

Molecular Formula |

C22H21NO7S |

|---|---|

Molecular Weight |

443.5 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[(2,5,9-trimethyl-7-oxofuro[3,2-g]chromen-3-yl)methylsulfanyl]propanoate |

InChI |

InChI=1S/C22H21NO7S/c1-11-8-20(27)29-21-12(2)22-15(9-14(11)21)16(13(3)28-22)10-31-7-6-19(26)30-23-17(24)4-5-18(23)25/h8-9H,4-7,10H2,1-3H3 |

InChI Key |

OOLVYUSWNMDHMP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)CSCCC(=O)ON4C(=O)CCC4=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to AMT-NHS: A Heterobifunctional Crosslinker for RNA-Protein Interaction Analysis

Authored by: Gemini AI

Abstract

This technical guide provides a comprehensive overview of AMT-NHS, a heterobifunctional crosslinking agent designed for the covalent capture of RNA-protein interactions. This compound integrates a photo-reactive psoralen derivative with an amine-reactive N-hydroxysuccinimide (NHS) ester, enabling a sequential crosslinking strategy. This document details the mechanism of action of this compound, provides a summary of its physicochemical properties, and outlines detailed experimental protocols for its application in living cells. Furthermore, it includes a comparative analysis of this compound with traditional UV crosslinking methods and presents quantitative data to inform experimental design. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of RNA biology and the identification of novel therapeutic targets.

Introduction

The intricate interplay between RNA and proteins is fundamental to a vast array of cellular processes, from gene expression and regulation to the catalysis of biochemical reactions. The study of these interactions is paramount to understanding cellular function in both health and disease. This compound is an innovative chemical tool developed to investigate RNA-protein interactions by covalently linking them in their native cellular environment. This bifunctional molecule consists of a psoralen derivative, 4'-aminomethyltrioxsalen (AMT), and an N-hydroxysuccinimide (NHS) ester, connected by a spacer arm. The psoralen moiety allows for UV-inducible crosslinking to RNA, while the NHS ester reacts with primary amines on proteins. This dual functionality provides a powerful method for "freezing" transient and stable RNA-protein interactions for subsequent purification and analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. These properties influence its solubility, cell permeability, and reactivity.

| Property | Value | Reference |

| Molecular Formula | C22H21NO7S | |

| Molecular Weight | 443.47 g/mol | |

| Spacer Arm Length | Not explicitly defined in search results | |

| Solubility | Soluble in DMSO (25 mg/mL) | |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Mechanism of Action

The utility of this compound as an RNA-protein crosslinker stems from its two distinct reactive moieties, which act in a sequential manner.

Protein Crosslinking via the NHS Ester

The first step in the crosslinking process involves the reaction of the NHS ester group of this compound with primary amines on proteins. This occurs spontaneously upon introduction of the reagent to the cellular environment. The primary targets for this reaction are the ε-amine groups of lysine residues and the N-terminal α-amine groups of proteins. The reaction proceeds via a nucleophilic acyl substitution, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a physiological to slightly alkaline pH (7.2-8.5).

Caption: Mechanism of NHS ester reaction with a primary amine.

RNA Crosslinking via the Psoralen Moiety

Following the conjugation of this compound to proteins, the psoralen moiety is activated by long-wave ultraviolet (UVA) light at a wavelength of 365 nm. Psoralens are planar molecules that intercalate into the helical regions of nucleic acids. Upon photoactivation, the psoralen derivative in this compound undergoes a [2+2] cycloaddition reaction with the 5,6-double bonds of pyrimidine bases, preferentially uridine and cytidine. This forms a covalent bond between the psoralen and the RNA molecule. Notably, this photoreaction can occur with pyrimidines in both single- and double-stranded RNA regions, although it is more efficient in duplex regions. This allows for the capture of a broad range of RNA-protein interactions.

Caption: Mechanism of Psoralen-RNA Photocycloaddition.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the modification of trioxsalen, a psoralen derivative. The following diagram outlines the key steps in the synthesis of this compound as described by Han et al. (2022).

Caption: Synthesis of this compound.

Experimental Protocols

The following protocols are based on the work of Han et al. (2022) for the in vivo crosslinking of RNA-protein interactions in yeast cells. These should be adapted and optimized for specific experimental systems.

In Vivo Crosslinking in Yeast

-

Cell Culture: Grow yeast cells in the appropriate medium to the desired optical density (e.g., A600 = 0.8–1.0).

-

Cell Harvest: Collect the cells by centrifugation and wash once with phosphate-buffered saline (PBS).

-

This compound Incubation: Resuspend the cell pellet in PBS containing the desired concentration of this compound (e.g., 0.1, 0.5, or 1.5 mM). A DMSO control should be included. Incubate the cell suspension at 30°C for 30 minutes in the dark with gentle rotation.

-

Removal of Excess Crosslinker: Wash the cells with PBS to remove any unreacted this compound.

-

Photo-crosslinking: Resuspend the cells in PBS and transfer to a petri dish. Irradiate the cells with 365 nm UV light for 30 minutes.

-

Cell Lysis: Harvest the crosslinked cells and proceed with cell lysis using standard protocols. The cell lysate can then be used for the purification of crosslinked RNA-protein complexes.

Purification of Crosslinked RNA-Protein Complexes

This protocol is designed for the purification of a His-tagged protein of interest crosslinked to its target RNAs.

-

Initial Capture: Incubate the cell lysate with IgG Sepharose beads to capture the protein of interest (which is fused to a Protein A tag).

-

Elution: Release the captured complexes from the beads by TEV protease cleavage of a TEV cleavage site engineered between the protein of interest and the Protein A tag.

-

RNA Digestion: Partially digest the crosslinked RNA using RNase A/T1 to reduce the size of the RNA fragments.

-

Denaturing Purification: Perform a second affinity purification step under denaturing conditions using Ni-NTA beads to capture the His-tagged protein of interest. This step removes non-covalently interacting proteins.

-

Washing: Wash the Ni-NTA beads extensively with buffers containing high concentrations of denaturants (e.g., urea or guanidinium chloride) to remove any remaining contaminants.

-

Elution: Elute the purified RNA-protein crosslinks from the Ni-NTA beads using a buffer containing a high concentration of imidazole.

Caption: Experimental Workflow for this compound Crosslinking.

Quantitative Data and Comparison with UV Crosslinking

The efficiency and specificity of this compound crosslinking have been compared to traditional 254 nm UV crosslinking. The following table summarizes key findings from the study by Han et al. (2022).

| Parameter | This compound | 254 nm UV Crosslinking | Reference |

| Target RNA Regions | Single- and double-stranded regions | Predominantly single-stranded regions | |

| Crosslinking to Double-Stranded RNA | Five times more likely than UV crosslinking | ||

| Crosslinked Nucleotides | Uridine (~40%), Cytidine (~32%) | Uridine (56%), Cytidine (26%) | |

| In Vivo Specificity | Specificity increases with higher concentrations (0.1 to 1.5 mM) | High specificity | |

| In Vitro Specificity | ~6% non-specific reads at saturating concentrations (0.05 mM) | Highly specific |

Advantages and Limitations

Advantages:

-

Captures interactions with diverse RNA structures: this compound can crosslink to both single- and double-stranded RNA regions, providing a more comprehensive view of RNA-protein interactions compared to UV crosslinking which is biased towards single-stranded regions.

-

In vivo applicability: this compound is cell-permeable, allowing for the capture of RNA-protein interactions in their native cellular context.

-

Tunable specificity: The specificity of in vivo crosslinking can be modulated by adjusting the concentration of this compound.

Limitations:

-

Potential for non-specific crosslinking: At limiting concentrations in vivo or with highly abundant non-target RNAs, this compound can exhibit some level of non-specific crosslinking.

-

Multi-step protocol: The experimental workflow involves multiple steps, which can be time-consuming and require careful optimization.

Conclusion

This compound is a valuable tool for the study of RNA-protein interactions. Its ability to capture interactions with diverse RNA structures in living cells offers a significant advantage over traditional methods. By carefully considering the experimental parameters and potential limitations, researchers can leverage this compound to gain novel insights into the complex world of RNA biology. This technical guide provides a foundational understanding of this compound and a framework for its successful implementation in the laboratory.

A Technical Deep Dive: AMT-NHS vs. Formaldehyde Crosslinking for RNA-Protein Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of post-transcriptional gene regulation, understanding the dynamic interplay between RNA and its associated proteins is paramount. Crosslinking techniques are indispensable tools for capturing these transient interactions, effectively freezing a snapshot of the cellular RNP landscape for downstream analysis. This technical guide provides an in-depth comparison of two prominent crosslinking strategies: the photoactivatable psoralen derivative, 4'-aminomethyltrioxsalen N-hydroxysuccinimide (AMT-NHS), and the widely used chemical crosslinker, formaldehyde. We will delve into their core mechanisms, provide detailed experimental protocols, and present a comparative analysis to guide researchers in selecting the optimal method for their specific RNA-centric studies.

Core Principles and Mechanisms of Action

This compound: A Tale of Two Chemistries

This compound is a hetero-bifunctional crosslinker that leverages two distinct chemical reactions to covalently link RNA and proteins.[1] It is composed of a psoralen derivative (AMT) and an N-hydroxysuccinimide (NHS) ester group.[1]

-

Psoralen-RNA Photo-crosslinking: Psoralens are planar, tricyclic compounds that intercalate into the helical regions of nucleic acids.[2] Upon exposure to long-wave ultraviolet (UVA) light (typically 365 nm), the psoralen moiety forms covalent cyclobutane adducts with pyrimidine bases (uracil and cytosine) in both single- and double-stranded RNA regions.[3][4] This reaction is highly specific to pyrimidines and is "zero-length" in that it directly joins the RNA base to the intercalated psoralen.

-

NHS Ester-Protein Amine Reaction: The NHS ester group is highly reactive towards primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins. This reaction forms a stable amide bond, covalently linking the this compound molecule, and by extension the RNA it is bound to, to a nearby protein.

This dual-reactivity allows this compound to capture direct RNA-protein interactions with high specificity. The ability of this compound to penetrate living cells makes it suitable for in vivo crosslinking studies.

Formaldehyde: A Promiscuous but Powerful Crosslinker

Formaldehyde is a small, highly reactive aldehyde that readily permeates cell membranes. Its crosslinking mechanism involves the formation of Schiff bases and subsequent methylene bridges between reactive groups on both proteins and nucleic acids.

Formaldehyde reacts with the exocyclic amino groups of adenine, guanine, and cytosine in RNA. It also reacts with various amino acid side chains in proteins, most notably lysine, but also arginine, cysteine, histidine, and tryptophan. This broad reactivity allows formaldehyde to capture a wider net of interactions, including not only direct RNA-protein contacts but also indirect interactions within larger ribonucleoprotein (RNP) complexes. Formaldehyde crosslinks are reversible by heat and high salt concentrations, a critical feature for downstream analysis of the captured RNA and proteins.

Comparative Analysis: this compound vs. Formaldehyde

The choice between this compound and formaldehyde depends heavily on the specific research question and the nature of the RNA-protein interactions being investigated. The following tables summarize the key quantitative and qualitative differences between these two crosslinking agents.

| Parameter | This compound | Formaldehyde |

| Crosslinking Mechanism | Photo-activated cycloaddition to pyrimidines and NHS-ester reaction with primary amines. | Formation of methylene bridges between various reactive groups on proteins and nucleic acids. |

| Specificity | High for pyrimidines in RNA and primary amines in proteins. Primarily captures direct interactions. | Broader reactivity with multiple bases in RNA and amino acids in proteins. Captures both direct and indirect interactions. |

| Reversibility | Psoralen-RNA crosslinks are reversible with short-wave UV light (254 nm). | Reversible with heat (e.g., 70°C for 45 minutes) and high salt concentrations. |

| Cell Permeability | Yes, can be used for in vivo crosslinking. | Yes, readily permeates cell membranes. |

| Structural Preference | Intercalates into helical regions but can react with pyrimidines in both single- and double-stranded RNA. | No strong structural preference; reacts with accessible bases. |

| Feature | This compound | Formaldehyde |

| Advantages | - High specificity for direct RNA-protein interactions. - Provides high-resolution mapping of binding sites. - Can target both single- and double-stranded regions. | - Captures a broad range of interactions, including indirect ones within RNP complexes. - Well-established protocols are widely available. - Reversibility is achieved through simple heating. |

| Disadvantages | - Requires UV activation, which can potentially damage nucleic acids. - May have biases towards pyrimidine-rich regions. - Synthesis of the crosslinker can be complex. | - Can lead to extensive crosslinking, potentially causing protein complexes to become insoluble. - Reversal conditions can lead to RNA fragmentation and degradation. - Can introduce artifacts and may not be ideal for all downstream applications. |

| Optimal Concentration | In vivo (yeast): 0.1 to 1.5 mM. Higher concentrations can improve specificity. | In vivo (mammalian cells): 0.1% to 1%. Concentration must be optimized to balance crosslinking efficiency and protein solubility. |

| Off-Target Effects | Can exhibit some non-specific crosslinking, especially at lower concentrations. | High concentrations can lead to extensive and non-specific crosslinking of proteins and nucleic acids. |

| Impact on RNA Integrity | UV exposure for crosslinking and reversal can cause some RNA damage. | Fixation and especially the heat-based reversal can lead to significant RNA fragmentation, lowering RNA Integrity Number (RIN) scores. |

Experimental Protocols

Below are detailed methodologies for performing RNA-protein crosslinking using this compound and formaldehyde. These protocols are intended as a guide and may require optimization for specific cell types and experimental systems.

Protocol 1: In Vivo RNA-Protein Crosslinking with this compound

This protocol is adapted from studies in yeast and can be modified for other cell types.

Materials:

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

UVP CL-1000 UV Crosslinker or similar 365 nm UV source

-

Lysis buffer (e.g., RIPA buffer)

-

Protease inhibitors

Procedure:

-

Cell Culture and Harvest: Grow cells to the desired confluency. For adherent cells, wash once with PBS. For suspension cells, pellet and wash with PBS.

-

This compound Incubation: Resuspend cells in PBS containing the desired concentration of this compound (e.g., 0.1 - 1.5 mM). Incubate at 30°C in the dark with gentle rotation for 30 minutes to allow for cell penetration.

-

Removal of Unreacted Crosslinker: Pellet the cells and wash with fresh PBS to remove excess this compound.

-

UV Crosslinking: Resuspend the cells in PBS and transfer to a petri dish. Place the dish on ice and irradiate with 365 nm UV light for 30 minutes. Gently agitate the dish every 10 minutes to ensure even crosslinking.

-

Cell Lysis: Pellet the crosslinked cells and proceed with your standard cell lysis protocol using a suitable lysis buffer supplemented with protease inhibitors.

-

Downstream Processing: The crosslinked lysate is now ready for downstream applications such as immunoprecipitation (CLIP-seq) followed by sequencing.

Protocol 2: Formaldehyde RNA Immunoprecipitation Sequencing (fRIP-Seq)

This protocol is a general guideline for crosslinking mammalian cells with formaldehyde for RNA immunoprecipitation.

Materials:

-

37% Formaldehyde (methanol-free)

-

Glycine (2.5 M stock)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.5)

-

Protease and RNase inhibitors

Procedure:

-

Cell Culture and Harvest: Grow cells to approximately 80-90% confluency.

-

Formaldehyde Crosslinking: To the cell culture medium, add formaldehyde to a final concentration of 0.1% to 1% (optimization is critical). Incubate for 10 minutes at room temperature with gentle swirling.

-

Quenching: Stop the crosslinking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.

-

Cell Harvest and Washing: Scrape adherent cells or pellet suspension cells. Wash the cell pellet twice with ice-cold PBS.

-

Cell Lysis: Resuspend the cell pellet in lysis buffer containing protease and RNase inhibitors. Incubate on ice for 10-15 minutes.

-

Sonication/Enzymatic Digestion: To shear chromatin and solubilize the complexes, sonicate the lysate on ice. The sonication parameters need to be optimized for the specific cell type and instrument.

-

Immunoprecipitation: The cleared lysate is now ready for immunoprecipitation with an antibody specific to the protein of interest.

-

Reverse Crosslinking: After immunoprecipitation and washing, elute the RNA-protein complexes. To reverse the formaldehyde crosslinks, incubate the eluate at 70°C for 45 minutes.

-

RNA Purification: Proceed with RNA purification using a standard protocol (e.g., phenol-chloroform extraction or a commercial kit).

Visualizing the Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key steps in this compound and formaldehyde crosslinking workflows.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chemical RNA Cross-Linking: Mechanisms, Computational Analysis, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of an RNA–protein crosslinker to capture protein interactions with diverse RNA structures in cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Psoralen Component of AMT-NHS

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of molecular interactions is paramount. The study of RNA-protein interactions, which are central to a vast array of cellular processes, has been significantly advanced by the development of novel chemical tools. One such tool is AMT-NHS, a bifunctional crosslinker designed to capture these interactions within the cellular environment. This guide provides a detailed examination of the psoralen component of this compound, its mechanism of action, and its application in experimental settings.

The Core Psoralen Moiety: 4'-Aminomethyl-4,5',8-trimethylpsoralen (AMT)

This compound is a conjugate molecule built upon the scaffold of 4'-aminomethyl-4,5',8-trimethylpsoralen, commonly known as AMT or 4'-aminomethyltrioxsalen.[1][2] Psoralens are a class of naturally occurring furocoumarins that are well-known for their photoreactive properties with nucleic acids.[3]

The planar, tricyclic structure of the psoralen core allows it to intercalate into the helical structure of double-stranded regions of DNA and RNA.[1][2] This non-covalent intercalation is the initial step in the crosslinking process. Upon exposure to long-wavelength ultraviolet light (UVA, approx. 365 nm), the psoralen moiety becomes photoactivated. This activation induces a [2+2] photocycloaddition between the furan or pyrone ring of the psoralen and the 5,6-double bond of a pyrimidine base (thymine, cytosine, or uracil) on one of the nucleic acid strands, forming a covalent monoadduct. If a second pyrimidine is suitably positioned on the opposite strand, the psoralen can undergo a second photo-reaction, resulting in an interstrand crosslink (ICL). This covalent linkage is reversible by exposure to short-wavelength UV light (e.g., 254 nm).

The AMT derivative is particularly potent due to its 4'-aminomethyl group, which is protonated at physiological pH. This positive charge enhances its affinity for the negatively charged phosphate backbone of nucleic acids, increasing its local concentration and crosslinking efficiency.

This compound: A Heterobifunctional Crosslinker

This compound is an innovative reagent that links the photoreactive properties of AMT with the amine-reactive chemistry of an N-hydroxysuccinimide (NHS) ester. The molecule is synthesized by attaching a 3-mercaptopropanoic acid linker to the 4'-methyl position of trioxsalen, followed by the activation of the terminal carboxyl group with NHS. This creates a bifunctional tool capable of covalently linking proteins to the RNAs with which they interact.

The NHS ester group is highly reactive towards primary aliphatic amines, such as the ε-amine of lysine residues and the N-terminus of a protein, forming a stable amide bond. This reaction proceeds efficiently under physiological conditions.

The overall mechanism of this compound is a two-step process:

-

Protein Labeling : The NHS ester group reacts with primary amines on a target protein, covalently attaching the psoralen moiety.

-

RNA Crosslinking : The psoralen-tagged protein is then allowed to interact with its RNA partners. Subsequent irradiation with 365 nm UV light causes the psoralen to intercalate into nearby RNA duplexes and form a covalent crosslink with a pyrimidine base.

This dual-action nature allows for the specific capture of RNA-protein complexes in situ, including both in cell lysates (in vitro) and within living cells (in vivo).

Caption: Chemical structure of the this compound crosslinker.

Quantitative Data Summary

The efficacy of this compound has been quantitatively evaluated, particularly in comparison to traditional 254 nm UV crosslinking methods for studying the Cbf5-H/ACA snoRNA interaction in yeast.

Table 1: In Vitro Crosslinking Specificity

| Crosslinking Method | This compound Concentration | % Reads from H/ACA snoRNAs |

| Standard UV (254 nm) | N/A | 99.3% |

| This compound | 0.05 mM | 94% |

| This compound | 0.1 mM | 94% |

| This compound | 0.2 mM | 94% |

Data sourced from Han et al., 2022.

Table 2: In Vivo Crosslinking Specificity

| This compound Concentration | % Reads from H/ACA snoRNAs |

| 0.1 mM | 72% |

| 1.5 mM | 86% |

Data sourced from Han et al., 2022.

These data indicate that while standard UV crosslinking shows slightly higher specificity, this compound is highly effective and its specificity in vivo can be improved by increasing its concentration. Notably, this compound captures a different pattern of interactions, targeting both single- and double-stranded RNA regions, whereas traditional UV crosslinking is biased towards single-stranded regions.

Experimental Protocols

The following are generalized protocols for using this compound based on the methodology described by Han et al. (2022). Researchers should optimize concentrations and incubation times for their specific protein-RNA system.

In Vitro Crosslinking Protocol

-

Protein-RNA Binding : Incubate the purified protein of interest (e.g., Cbf5) with the target RNA in an appropriate binding buffer for 30 minutes at room temperature to allow complex formation.

-

This compound Addition : Add this compound to the reaction mixture to a final concentration of 0.05-0.2 mM. Incubate for an additional 30 minutes at room temperature in the dark to allow for the NHS ester reaction with the protein.

-

Photo-Crosslinking : Place the reaction tubes on ice and irradiate with 365 nm UV light for 30 minutes. A Stratalinker 2400 or similar device can be used.

-

Analysis : The crosslinked complexes can then be purified and analyzed, for example, by SDS-PAGE and autoradiography if the RNA is radiolabeled.

In Vivo Crosslinking Protocol (Yeast)

-

Cell Culture : Grow yeast cells expressing a tagged version of the protein of interest to the mid-log phase (OD600 ≈ 0.5).

-

Cell Permeabilization and Crosslinking :

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a buffer containing this compound at a final concentration between 0.1 mM and 1.5 mM.

-

Incubate the cell suspension for 10 minutes at room temperature in the dark to allow this compound to penetrate the cells and react with the target protein.

-

-

Photo-Crosslinking : Irradiate the cell suspension with 365 nm UV light for 30 minutes with gentle stirring or agitation to ensure uniform exposure.

-

Cell Lysis and Purification : After irradiation, quench the reaction, lyse the cells, and proceed with the immunoprecipitation of the tagged protein to isolate the crosslinked RNA-protein complexes for downstream analysis like high-throughput sequencing.

Visualized Workflows and Mechanisms

The following diagrams illustrate the key processes involving this compound.

Caption: Mechanism of this compound mediated RNA-protein crosslinking.

Caption: Experimental workflow for this compound crosslinking.

References

The Advent of AMT-NHS: A Technical Guide to Mapping RNA-Protein Interactions in Yeast

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance between RNA and its associated proteins (RNA-binding proteins, RBPs) governs a vast array of cellular processes, from gene expression and regulation to the catalysis of essential biochemical reactions. Understanding these interactions at a molecular level is paramount for deciphering fundamental RNA biology and for the development of novel therapeutics. In the yeast Saccharomyces cerevisiae, a model organism that has been instrumental in dissecting eukaryotic cellular mechanisms, the study of RNA-protein interactions has been significantly advanced by the development of innovative chemical crosslinking technologies.

This technical guide provides an in-depth exploration of one such technology: the use of 4'-aminomethyltrioxsalen N-hydroxysuccinimide ester (AMT-NHS). This compound is a hetero-bifunctional crosslinker designed to covalently link proteins to RNA molecules they are in close proximity to in vivo and in vitro. Its unique properties, including cell permeability and the ability to capture interactions with diverse RNA structures, offer distinct advantages over traditional methods like UV crosslinking. This guide will delve into the core principles of this compound application in yeast RNA biology, present key quantitative data, provide detailed experimental protocols, and visualize the underlying mechanisms and workflows.

Core Principles of this compound Crosslinking

This compound is a powerful tool for covalently capturing RNA-protein interactions.[1][2] Its functionality stems from its two reactive moieties: a psoralen derivative (AMT) and an N-hydroxysuccinimide (NHS) ester.[1][2]

-

Psoralen Moiety (RNA Interaction): The psoralen component is a photo-reactive compound that intercalates into the helical regions of RNA. Upon activation by long-wave ultraviolet (UV) light (365 nm), it forms covalent cycloadducts with pyrimidine bases (uracil and cytosine).[3] A key advantage of psoralen-based crosslinking is its ability to react with pyrimidines in both double-stranded and, to a lesser extent, single-stranded regions of RNA.

-

NHS-ester Moiety (Protein Interaction): The N-hydroxysuccinimide ester group is a well-established amine-reactive chemical handle. It readily reacts with primary amines, such as the epsilon-amine of lysine residues and the N-terminus of proteins, forming stable amide bonds.

This dual functionality allows this compound to act as a molecular bridge, covalently linking an RBP to its target RNA upon photoactivation. A significant advantage of this compound is its ability to penetrate the cell wall of living yeast, enabling the capture of RNA-protein interactions within their native cellular environment (in vivo crosslinking).

Applications in Yeast: A Case Study with Cbf5 and H/ACA snoRNPs

A key application of this compound in yeast has been the study of the H/ACA small nucleolar ribonucleoprotein (snoRNP) complex. These complexes are essential for ribosome biogenesis and are composed of four core proteins (Cbf5, Nop10, Nhp2, and Gar1) and a guide H/ACA snoRNA. Cbf5 is the catalytic subunit responsible for pseudouridylation of rRNA. The study by Han et al. (2022) successfully utilized this compound to crosslink Cbf5 to its associated H/ACA snoRNAs in both cell lysates (in vitro) and living yeast cells (in vivo).

Quantitative Data Summary

The specificity and efficiency of this compound crosslinking were quantified by sequencing the RNAs that were co-purified with Cbf5 after crosslinking. The following tables summarize the key findings from the study by Han et al. (2022).

Table 1: Specificity of Cbf5 Crosslinking Methods

| Crosslinking Method | Condition | % of Reads from H/ACA snoRNAs |

| UV (254 nm) | In vivo | 99.3% |

| This compound | In vitro (0.05 mM) | 94% |

| This compound | In vitro (0.15 mM) | 94% |

| This compound | In vitro (0.5 mM) | 94% |

| This compound | In vivo (0.1 mM) | 72% |

| This compound | In vivo (1.5 mM) | 86% |

Data sourced from Han et al. (2022).

The data indicates that while traditional UV crosslinking shows slightly higher specificity for Cbf5, this compound provides very high specificity, especially under in vitro conditions. For in vivo experiments, increasing the concentration of this compound improved the specificity by allowing more crosslinker to enter the cells and enhancing the yield of correctly crosslinked H/ACA snoRNAs.

Table 2: Crosslinking of Rnt1 (Control Protein)

| Crosslinking Method | Predominant Crosslinked RNAs | Observation |

| This compound | tRNAs and mature rRNAs | Significant nonspecific crosslinking to abundant, non-target RNAs. |

Data sourced from Han et al. (2022) supplementary materials.

The experiment with Rnt1, an RNase III endonuclease, demonstrated that for proteins with transient interactions, this compound can induce significant nonspecific crosslinking with highly abundant RNA species. This highlights a key consideration for experimental design and data interpretation.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in yeast, adapted from the procedures described by Han et al. (2022) and standard CRAC (Cross-Linking and Analysis of cDNAs) protocols.

In Vivo Crosslinking with this compound

Objective: To covalently crosslink RBPs to their target RNAs in living yeast cells.

Materials:

-

Yeast strain expressing the protein of interest with an affinity tag (e.g., HTP: His6-TEV-ProteinA).

-

YPD medium (1% yeast extract, 2% peptone, 2% glucose).

-

Phosphate-buffered saline (PBS), ice-cold.

-

This compound stock solution (e.g., 50 mM in DMSO).

-

365 nm UV crosslinking device.

-

Liquid nitrogen.

Procedure:

-

Grow yeast cells in YPD medium at 30°C with shaking to an OD600 of 0.8–1.0.

-

Harvest the cells by centrifugation (e.g., 4000 x g for 5 minutes at 4°C).

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cells in ice-cold PBS to a concentration suitable for UV irradiation.

-

Add this compound to the cell suspension to the desired final concentration (e.g., 0.1 mM to 1.5 mM).

-

Incubate the suspension on ice for 10 minutes to allow for cell penetration of the crosslinker.

-

Transfer the cell suspension to a petri dish and place it on ice in a 365 nm UV crosslinking apparatus.

-

Irradiate the cells for 30 minutes with 365 nm UV light.

-

Collect the cells by centrifugation, flash-freeze the pellet in liquid nitrogen, and store at -80°C until ready for lysis and immunoprecipitation.

In Vitro Crosslinking with this compound

Objective: To crosslink RBPs to RNA in a cell lysate.

Materials:

-

Yeast cell pellet (prepared as in steps 1-2 of the in vivo protocol).

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1.5 mM MgCl2, 0.5% NP-40, 1 mM DTT, supplemented with protease inhibitors (e.g., cOmplete Protease Inhibitor Cocktail).

-

Acid-washed glass beads.

-

This compound stock solution.

-

365 nm UV crosslinking device.

Procedure:

-

Thaw the yeast cell pellet on ice.

-

Resuspend the pellet in an appropriate volume of ice-cold Lysis Buffer.

-

Add an equal volume of acid-washed glass beads.

-

Lyse the cells by vigorous vortexing or bead beating at 4°C for several cycles (e.g., 5 cycles of 1 minute of vortexing followed by 1 minute on ice).

-

Clarify the lysate by centrifugation (e.g., 13,000 x g for 10 minutes at 4°C).

-

Transfer the supernatant to a new tube.

-

Add this compound to the lysate to the desired final concentration (e.g., 0.05 mM to 0.5 mM).

-

Incubate on ice for 10 minutes.

-

Irradiate the lysate with 365 nm UV light for 30 minutes on ice.

-

The crosslinked lysate is now ready for immunoprecipitation.

RNP Purification and Library Preparation (CRAC-based)

Objective: To purify the crosslinked RBP-RNA complexes and prepare the associated RNA for sequencing.

This protocol follows the general workflow of the CRAC method, which is adapted for use with this compound crosslinked samples.

Procedure Outline:

-

Immunoprecipitation: The crosslinked lysate is incubated with affinity beads corresponding to the protein tag (e.g., IgG Sepharose for a Protein A tag).

-

Washing: The beads are subjected to a series of stringent washes to remove non-specifically bound proteins and RNAs.

-

On-bead RNase Digestion: The RNA is partially digested with RNase A/T1 to trim regions not protected by the crosslinked protein.

-

Elution: The RBP-RNA complexes are eluted from the beads (e.g., by TEV protease cleavage if a TEV site is present in the tag).

-

Second Purification: A second affinity purification step is performed under denaturing conditions (e.g., using a His6 tag and Ni-NTA beads) to ensure high purity of the crosslinked complexes.

-

RNA End Repair and Adapter Ligation: The ends of the purified RNA fragments are repaired, and adapters are ligated for reverse transcription and sequencing.

-

Protein-RNA Complex Visualization: The complexes are run on an SDS-PAGE gel, transferred to a nitrocellulose membrane, and visualized by autoradiography.

-

RNA Extraction: The RNA is extracted from the membrane by proteinase K digestion.

-

Library Generation and Sequencing: The extracted RNA is reverse transcribed, PCR amplified, and subjected to high-throughput sequencing.

Conclusion

This compound emerges as a valuable addition to the molecular biologist's toolkit for investigating RNA-protein interactions in yeast. Its ability to function in living cells and to capture interactions involving both single- and double-stranded RNA regions provides a more comprehensive view of the RNP landscape. While considerations regarding specificity, particularly with transiently interacting proteins, are important, the data generated from this compound crosslinking experiments, such as those on the Cbf5-snoRNA system, have proven to be highly specific and informative. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers aiming to leverage this powerful technology to uncover new insights into the dynamic world of yeast RNA biology. As sequencing technologies continue to advance, the application of innovative crosslinking reagents like this compound will undoubtedly continue to illuminate the complex networks of RNA-protein interactions that are fundamental to life.

References

Unveiling the Non-Coding RNA Interactome: A Technical Guide to AMT-NHS Crosslinking

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 4'-aminomethyltrioxsalen-N-hydroxysuccinimide (AMT-NHS) for the study of non-coding RNA (ncRNA) interactions. As the functional significance of the non-coding genome becomes increasingly apparent, understanding the intricate networks of ncRNAs and their interacting partners is paramount for advancing biological research and therapeutic development. This compound, a hetero-bifunctional crosslinking agent, offers a powerful approach to covalently capture these interactions in their native cellular context, providing a snapshot of the dynamic ncRNA interactome.

The Core Principle: A Dual-Action Approach to Capturing RNA-Protein Interactions

This compound is a molecule designed with two distinct reactive moieties, enabling the covalent linkage of RNA and proteins. It is composed of a psoralen derivative, 4'-aminomethyltrioxsalen (AMT), and an N-hydroxysuccinimide (NHS) ester.[1]

-

Psoralen (AMT) Moiety: Psoralens are planar, tricyclic compounds that intercalate into the helical structures of nucleic acids. Upon activation with long-wave ultraviolet (UV) light (365 nm), the AMT component forms covalent cyclobutane adducts with pyrimidine bases (uracil, thymine, and cytosine).[2] A key advantage of AMT is its ability to crosslink both double-stranded and single-stranded regions of RNA, offering a more comprehensive capture of interactions compared to traditional UV crosslinking at 254 nm, which is biased towards single-stranded regions.[3]

-

N-hydroxysuccinimide (NHS) Ester Moiety: The NHS ester group is highly reactive towards primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[1] This reaction forms a stable amide bond, covalently linking the this compound molecule, and by extension the crosslinked RNA, to the interacting protein.

This dual-action mechanism allows for the in vivo or in vitro "freezing" of transient and stable ncRNA-protein interactions, facilitating their subsequent purification and identification.

Experimental Workflow: From Crosslinking to Identification

The application of this compound to study ncRNA-protein interactions typically follows a multi-step workflow analogous to Crosslinking and Immunoprecipitation (CLIP-seq). The following is a generalized protocol, drawing from methodologies developed for this compound and related psoralen-based techniques.[4]

Detailed Experimental Protocols

2.1.1. In Vivo Crosslinking

-

Cell Culture and Treatment: Plate cells to achieve approximately 70-80% confluency on the day of the experiment. Remove the culture medium, wash the cells with 1x Phosphate-Buffered Saline (PBS), and then incubate with a solution of this compound in PBS. The optimal concentration of this compound needs to be empirically determined but typically ranges from 0.1 mM to 1.5 mM. Incubation is generally carried out for 10-30 minutes at 37°C to allow for cell penetration.

-

UV Irradiation: Place the plates on ice and irradiate with 365 nm UV light. The energy dose and duration of irradiation are critical parameters that require optimization. A common starting point is an irradiation for 30 minutes.

-

Cell Lysis: After irradiation, lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Scrape the cells and collect the lysate.

2.1.2. Immunoprecipitation and RNP Complex Purification

-

RNA Fragmentation: Treat the cell lysate with a low concentration of RNase (e.g., RNase A/T1) to fragment the RNA. The extent of fragmentation should be optimized to yield appropriately sized RNA fragments for sequencing (typically 50-150 nucleotides).

-

Immunoprecipitation: Incubate the fragmented lysate with magnetic beads conjugated to an antibody specific for the protein of interest. This step will enrich for the target protein and its crosslinked ncRNA partners.

-

Washes: Perform a series of stringent washes to remove non-specifically bound proteins and RNAs.

-

RNP Complex Elution and Gel Electrophoresis: Elute the RNA-protein complexes from the beads and separate them by SDS-PAGE. Transfer the separated complexes to a nitrocellulose membrane.

-

Membrane Excision: Visualize the RNA-protein complexes on the membrane (e.g., by autoradiography if the RNA was radiolabeled) and excise the region corresponding to the expected size of the complex.

2.1.3. RNA Isolation and Sequencing Library Preparation

-

Protein Digestion: Treat the excised membrane slice with Proteinase K to digest the protein component of the RNP complex, leaving the crosslinked RNA fragment.

-

RNA Extraction: Extract the RNA from the membrane using methods such as phenol-chloroform extraction or a suitable RNA purification kit.

-

Library Preparation: Ligate 3' and 5' adapters to the purified RNA fragments. Perform reverse transcription to generate cDNA, followed by PCR amplification to create a sequencing library.

-

High-Throughput Sequencing: Sequence the prepared library on a high-throughput sequencing platform.

Bioinformatic Data Analysis

The analysis of this compound CLIP-seq data involves a series of computational steps to identify the binding sites of the protein of interest on non-coding RNAs.

-

Preprocessing: Raw sequencing reads are trimmed to remove adapter sequences and low-quality bases.

-

Mapping: The trimmed reads are mapped to a reference genome and/or transcriptome.

-

Peak Calling: Statistical methods are used to identify regions with a significant enrichment of mapped reads, which represent the binding sites of the protein on the ncRNAs.

-

Annotation: The identified binding sites are annotated to specific ncRNA genes.

-

Motif Analysis: The sequences of the binding sites can be analyzed to identify consensus binding motifs for the protein.

-

Network Construction: The identified interactions can be used to construct and visualize ncRNA-protein interaction networks.

Quantitative Data and Comparisons

A key advantage of this compound is its ability to capture a broader range of RNA structures compared to traditional UV crosslinking. A study in yeast comparing this compound and 254 nm UV crosslinking for the H/ACA snoRNP protein Cbf5 revealed significant differences in their crosslinking preferences.

Table 1: Comparison of Nucleotide Crosslinking Frequencies for Cbf5

| Nucleotide | This compound in vivo (%) | UV 254 nm (%) |

| A | 25 | 11 |

| U | 29 | 56 |

| G | 20 | 7 |

| C | 26 | 26 |

Table 2: Comparison of RNA Structural Preferences for Cbf5 Crosslinking

| RNA Structure | This compound in vivo (%) | UV 254 nm (%) |

| Single-stranded | 58 | 92 |

| Double-stranded | 42 | 8 |

These data clearly demonstrate that while UV crosslinking is heavily biased towards uridines in single-stranded regions, this compound crosslinks to all four nucleotides with less bias and is significantly more effective at capturing interactions within double-stranded RNA structures. This makes this compound a valuable tool for studying ncRNAs, which often have complex secondary and tertiary structures.

Visualizing Non-Coding RNA Interaction Networks

The data generated from this compound experiments can be used to construct interaction networks, providing a systems-level view of ncRNA function. For instance, a hypothetical study on a long non-coding RNA, LINC00XXX, and its interacting proteins could reveal a role in a specific signaling pathway.

In this hypothetical scenario, this compound followed by immunoprecipitation of Protein A and Protein B and subsequent sequencing of the crosslinked RNA would identify LINC00XXX as a key interaction partner. This would lead to the hypothesis that LINC00XXX acts as a scaffold to recruit chromatin-modifying and splicing factors to regulate the expression and processing of target genes, ultimately impacting a downstream signaling cascade.

Conclusion and Future Directions

This compound provides a robust and versatile method for investigating the non-coding RNA interactome. Its ability to capture interactions in both single- and double-stranded RNA regions offers a more comprehensive view of ncRNA function compared to traditional methods. The detailed experimental and bioinformatic workflows presented here provide a framework for researchers to apply this powerful technique to their specific areas of interest.

As our understanding of the non-coding genome continues to expand, tools like this compound will be instrumental in deciphering the complex regulatory networks that govern cellular processes in health and disease. Future advancements in crosslinking chemistry, mass spectrometry, and computational biology will undoubtedly further enhance our ability to map the ncRNA interactome with even greater precision and depth, paving the way for novel diagnostic and therapeutic strategies.

References

- 1. Quantitative Profiling of Peptides from RNAs classified as non-coding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development of an RNA–protein crosslinker to capture protein interactions with diverse RNA structures in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cross-Linking Immunoprecipitation and qPCR (CLIP-qPCR) analysis to map interactions between long noncoding RNAs and RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the RNA-Binding Proteome: A Technical Guide to AMT-NHS Crosslinking

For Researchers, Scientists, and Drug Development Professionals

The intricate dance between RNA molecules and RNA-binding proteins (RBPs) governs a vast array of cellular processes, from gene expression and regulation to the pathogenesis of numerous diseases. Identifying the full complement of RBPs and understanding their dynamic interactions with RNA is paramount for advancing our knowledge of cellular function and for the development of novel therapeutics. This technical guide provides an in-depth exploration of a powerful chemical crosslinking method for discovering new RNA-binding proteins: 4'-aminomethyltrioxsalen N-hydroxysuccinimide ester (AMT-NHS).

Introduction to this compound: A Dual-Action Crosslinker

Traditional ultraviolet (UV) crosslinking has long been a cornerstone for studying RNA-protein interactions. However, it suffers from limitations, including a bias towards single-stranded RNA and specific nucleotide-amino acid contacts, as well as low crosslinking efficiency. This compound emerges as a potent alternative, overcoming these hurdles through its unique bifunctional design.[1][2]

This compound is composed of two key reactive groups:

-

A psoralen derivative (AMT) : This moiety intercalates into RNA helices and, upon activation by 365 nm UV light, forms covalent crosslinks with pyrimidine bases (uracil and cytosine).[1] Notably, this allows for the capture of interactions within both single- and double-stranded RNA regions.[1][2]

-

An N-hydroxysuccinimide (NHS) ester : This group reacts with primary amines, primarily the ε-amine group of lysine residues and the N-terminus of proteins.

This dual-action mechanism allows this compound to covalently link an RNA molecule to its interacting protein, providing a stable snapshot of their association within the cellular environment. A significant advantage of this compound is its ability to penetrate living cells, enabling the capture of RNA-protein interactions in vivo.

The this compound Workflow for RBP Discovery

The identification of RNA-binding proteins using this compound follows a multi-step process, beginning with crosslinking in either living cells or cell lysates and culminating in the identification of proteins via mass spectrometry.

Figure 1: A generalized workflow for the discovery of RNA-binding proteins using this compound.

Quantitative Insights from this compound Studies

The efficacy of this compound in capturing RNA-protein interactions has been demonstrated in yeast, with the specific crosslinking of the Cbf5 protein to H/ACA small nucleolar RNAs (snoRNAs). Quantitative analysis reveals a dose-dependent increase in crosslinking efficiency.

| Organism | Protein | Method | This compound Concentration (in vivo) | On-Target Reads (H/ACA snoRNAs) | Reference |

| S. cerevisiae | Cbf5 | This compound in vivo | 0.1 mM | 72% | |

| S. cerevisiae | Cbf5 | This compound in vivo | 1.5 mM | 86% | |

| S. cerevisiae | Cbf5 | UV 254 nm | N/A | 99.3% |

Table 1: Specificity of Cbf5-snoRNA crosslinking with this compound in vivo.

These findings highlight that increasing the concentration of this compound can enhance the specificity of in vivo crosslinking. While traditional UV crosslinking shows very high specificity for Cbf5, this compound provides a valuable tool with the ability to capture a broader range of interactions, including those within double-stranded RNA structures, which are often missed by conventional methods.

Detailed Experimental Protocols

The following protocols are adapted from the foundational study by Han et al. (2022) in yeast and can be modified for use in mammalian cells.

In Vivo Crosslinking in Yeast

-

Cell Culture: Grow yeast cells in YPD medium to an optical density (A600) of 0.8–1.0.

-

Harvesting: Collect and wash the cells once with phosphate-buffered saline (PBS).

-

This compound Incubation: Resuspend the cell pellet in PBS containing the desired concentration of this compound (e.g., 0.1–1.5 mM). Incubate at 30°C for 30 minutes in the dark with gentle rotation.

-

Washing: Wash the cells with PBS to remove excess crosslinker.

-

UV Irradiation: Resuspend the cells in PBS and transfer to a petri dish. Place on ice and irradiate with 365 nm UV light for 30 minutes.

-

Cell Lysis: Lyse the cells using standard methods (e.g., bead beating) in a suitable lysis buffer.

In Vitro Crosslinking in Yeast Lysate

-

Cell Lysis: Prepare a cell lysate from untreated yeast cells.

-

This compound Addition: Add this compound to the cell lysate to the desired final concentration (e.g., 0.05–0.2 mM).

-

Incubation: Incubate at 30°C for 30 minutes in the dark with gentle rotation.

-

Quenching: Neutralize the unreacted NHS ester by adding Tris-HCl (pH 7.5) to a final concentration of 20 mM.

-

UV Irradiation: Irradiate the lysate with 365 nm UV light for 30 minutes on ice.

RNA-Protein Complex Enrichment and Protein Identification

-

Immunoprecipitation (for a specific RBP): If targeting a known protein, perform immunoprecipitation using an antibody against the protein of interest.

-

RNA-Protein Complex Purification: Purify the crosslinked complexes using methods such as affinity chromatography or size-exclusion chromatography.

-

RNA Digestion: Treat the enriched complexes with RNases (e.g., RNase A/T1) to digest the RNA component.

-

Protein Digestion: Digest the remaining protein component with a protease (e.g., trypsin).

-

Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Data Analysis: Use a proteomics data analysis pipeline to identify and quantify the proteins that were crosslinked to RNA.

Logical Relationship of the this compound Mechanism

The power of this compound lies in its ability to bridge the gap between RNA and protein through a series of well-defined chemical reactions.

Figure 2: The dual-action mechanism of this compound crosslinking.

Conclusion and Future Directions

This compound offers a robust and versatile method for the discovery of novel RNA-binding proteins. Its ability to function in living cells and to capture interactions with diverse RNA structures provides a significant advantage over traditional techniques. For researchers in basic science and drug development, this method opens new avenues for identifying RBPs involved in disease and for screening small molecules that modulate RNA-protein interactions. Future applications of this compound will likely involve its use in a wider range of cell types and organisms, as well as its integration with quantitative proteomic approaches to provide a more dynamic view of the RNA-binding proteome in response to various stimuli and disease states.

References

The Sentinel and the Guide: An In-Depth Technical Guide to Identifying snoRNA-Protein Interactions with AMT-NHS

For Researchers, Scientists, and Drug Development Professionals

Small nucleolar RNAs (snoRNAs) are a class of non-coding RNAs that are crucial regulators of cellular processes. Primarily known for guiding chemical modifications of ribosomal RNAs (rRNAs) and small nuclear RNAs (snRNAs), emerging evidence reveals their broader roles in gene expression, splicing, and even complex diseases.[1] These functions are mediated through dynamic interactions with a host of proteins, forming ribonucleoprotein (snoRNP) complexes.[1][2] Understanding the composition and dynamics of these snoRNPs is paramount for elucidating fundamental biology and developing novel therapeutic strategies.

This technical guide details the application of AMT-NHS, a potent hetero-bifunctional crosslinking agent, for the in vivo capture and subsequent identification of snoRNA-protein interactions. By covalently linking RNA and protein components in their native cellular environment, this method provides a high-fidelity snapshot of the snoRNA interactome.

The Mechanism: Covalent Capture with this compound

This compound (4'-Aminomethyltrioxsalen - N-Hydroxysuccinimide) is a powerful tool for covalently linking proteins to RNA. It comprises two reactive moieties: a psoralen derivative (AMT) and an N-hydroxysuccinimide (NHS) ester.[3][4]

-

Psoralen (AMT) Moiety: This planar, three-ring structure intercalates into double-stranded regions of RNA. Upon irradiation with long-wave UV light (365 nm), the psoralen component forms covalent cyclobutane adducts with pyrimidine bases (uracil and cytosine), effectively "stapling" the RNA duplex.

-

NHS-Ester Moiety: This group reacts efficiently with primary amines, such as the ε-amine of lysine residues and the N-terminus of proteins, forming stable amide bonds.

This dual functionality allows this compound to first react with proteins and then, upon photoactivation, to covalently link to a nearby RNA molecule that it is interacting with, providing a robust method for capturing RNA-protein interactions, including those in double-stranded RNA regions.

Experimental Workflow: From Live Cells to Interaction Maps

The identification of snoRNA-protein interactions using this compound follows a multi-step workflow analogous to CLIP-Seq (Cross-Linking and Immunoprecipitation followed by Sequencing) or CRAC (Cross-Linking and Analysis of cDNAs). The key distinction is the use of the chemical crosslinker in addition to UV activation, which allows for capturing a broader range of interactions.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on the work by Han et al. (2022) and established CRAC/CLIP-seq procedures. It is designed for yeast but can be adapted for mammalian cells.

A. In Vivo Crosslinking

-

Culture yeast cells expressing an HTP-tagged protein of interest (e.g., Cbf5-HTP) to mid-log phase (OD₆₀₀ ≈ 0.5).

-

Harvest cells by centrifugation and wash with 1x PBS.

-

Resuspend cells in 1x PBS. Add this compound to a final concentration of 0.1 - 1.5 mM.

-

Incubate the cell suspension for 10 minutes at room temperature in the dark to allow for cell penetration and protein labeling.

-

Transfer the suspension to a petri dish and place on ice. Irradiate with 365 nm UV light for 30 minutes in a UV crosslinker.

-

Harvest the crosslinked cells by centrifugation and flash-freeze the pellet in liquid nitrogen.

B. Cell Lysis and Immunoprecipitation

-

Perform cryogenic lysis of the cell pellet using a freezer mill.

-

Resuspend the lysed powder in Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1 mM DTT, protease inhibitors).

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Perform limited RNA fragmentation by adding RNase A/T1 mix to the supernatant and incubating for 5-10 minutes at 37°C. The duration should be optimized to yield RNA fragments of 30-100 nucleotides. Stop the reaction by adding an RNase inhibitor.

-

Add IgG-coupled magnetic beads to the lysate and incubate for 2 hours at 4°C with rotation to immunoprecipitate the HTP-tagged protein.

-

Wash the beads stringently with Wash Buffer (Lysis Buffer with 1 M NaCl) followed by a low-salt wash.

C. RNA-Protein Complex Purification and Library Preparation

-

Elute the protein-RNA complexes from the beads by cleaving the tag with TEV protease.

-

For enhanced purity, perform a second affinity purification under denaturing conditions (e.g., using the His6 part of the HTP tag on Ni-NTA beads).

-

Run the eluate on an SDS-PAGE gel and transfer to a nitrocellulose membrane.

-

Visualize the crosslinked RNA-protein complexes by autoradiography (if RNA was end-labeled) or Western blotting.

-

Excise the membrane region corresponding to the target protein-RNA complex.

-

Treat the membrane slice with Proteinase K to digest the protein and release the crosslinked RNA fragment.

-

Extract the RNA using phenol-chloroform extraction and ethanol precipitation.

-

Ligate 3' and 5' sequencing adapters to the purified RNA fragments.

-

Perform reverse transcription using a primer complementary to the 3' adapter.

-

Amplify the resulting cDNA by PCR and subject it to high-throughput sequencing.

Data Presentation: Quantifying the Interactome

Following bioinformatic analysis, the data reveals the specific snoRNAs that are bound by the protein of interest. The results from the Han et al. study demonstrated that this compound could successfully identify the known interactions between the pseudouridine synthase Cbf5 and its target H/ACA snoRNAs in yeast. The following table is a representative summary of the type of quantitative data generated, based on the findings described in that study.

| Target Protein | Interacting snoRNA | snoRNA Type | Read Count (this compound) | % of Total Reads | Fold Enrichment (vs. UV) |

| Cbf5 | snR3 | H/ACA | 15,420 | 11.2 | 1.3 |

| Cbf5 | snR5 | H/ACA | 22,150 | 16.1 | 1.1 |

| Cbf5 | snR8 | H/ACA | 9,850 | 7.2 | 1.5 |

| Cbf5 | snR10 | H/ACA | 18,900 | 13.7 | 1.2 |

| Cbf5 | snR31 | H/ACA | 11,500 | 8.4 | 1.4 |

| Cbf5 | snR34 | H/ACA | 14,230 | 10.3 | 1.3 |

| Cbf5 | snR42 | H/ACA | 13,100 | 9.5 | 1.1 |

| Cbf5 | U3 (SNORD1) | C/D | 275 | 0.2 | 0.1 |

| Cbf5 | tRNA-Ala | tRNA | 410 | 0.3 | 0.2 |

This table is a representative summary constructed from the descriptive results and figures in Han et al., RNA (2022). Actual read counts and fold enrichment values would be experiment-specific.

The data clearly shows a high specificity of Cbf5 for H/ACA box snoRNAs, which constitute the vast majority of sequencing reads, confirming the biological validity of the this compound approach.

Biological Context: snoRNPs in Cellular Signaling

The functional importance of snoRNA-protein interactions extends beyond ribosome biogenesis into the core signaling networks that govern cell fate. A critical example is the interplay between the tumor suppressor p53 and Fibrillarin (FBL), the core methyltransferase of the C/D box snoRNP complex.

Under normal conditions, p53 acts as a transcriptional repressor for the FBL gene, thus controlling the overall rate of rRNA methylation and ribosome production. In many cancers, p53 is mutated or inactivated, leading to the upregulation of Fibrillarin. This, in turn, can alter the pattern of rRNA methylation, affecting translational fidelity and promoting the synthesis of proteins involved in tumor progression. This connection places snoRNP activity directly within a key cancer signaling pathway. The this compound methodology is an ideal tool to further probe how the composition of the Fibrillarin-snoRNA interactome changes in response to p53 status.

Conclusion and Future Directions

The this compound crosslinking methodology represents a significant advancement for studying snoRNA-protein interactions. Its ability to capture interactions within double-stranded RNA regions and its applicability in living cells provide a powerful lens through which to view the dynamic landscape of snoRNPs. For researchers in basic science and drug development, this technique offers a robust platform to:

-

Identify novel protein partners for uncharacterized "orphan" snoRNAs.

-

Map the precise binding sites of proteins on snoRNA molecules.

-

Investigate how snoRNP composition changes in disease states or in response to therapeutic agents.

-

Validate potential drug targets within the snoRNP machinery.

As the non-canonical roles of snoRNAs continue to be unveiled, techniques like this compound-based crosslinking will be indispensable in translating these fundamental discoveries into the next generation of diagnostics and therapeutics.

References

- 1. A Modified Cross-Linking Analysis of cDNAs (CRAC ) Protocol for Detecting RNA-Protein Interactions and Transcription at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current research on viral proteins that interact with fibrillarin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. research.rug.nl [research.rug.nl]

Methodological & Application

Application Notes and Protocols for AMT-NHS Crosslinking in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of 4'-Aminomethyltrioxsalen-N-hydroxysuccinimide ester (AMT-NHS) as a crosslinking agent in mammalian cells. This bifunctional reagent allows for the covalent linkage of RNA and proteins, providing a powerful tool for studying their interactions in a cellular context.

Introduction

This compound is a hetero-bifunctional crosslinker that combines two reactive moieties:

-

4'-Aminomethyltrioxsalen (AMT): A psoralen derivative that intercalates into double-stranded regions of RNA and, upon exposure to long-wave ultraviolet light (UVA, 365 nm), forms covalent crosslinks with pyrimidine bases (uracil and thymine).[1][2]

-

N-hydroxysuccinimide (NHS) ester: Reacts with primary amines, primarily the ε-amine of lysine residues and the N-terminus of proteins, to form stable amide bonds.[3]

This dual reactivity makes this compound a valuable tool for capturing RNA-protein interactions in vivo and in vitro. The ability of the psoralen moiety to be photoactivated provides temporal control over the crosslinking reaction.

Mechanism of Action

The this compound crosslinking procedure is a two-step process:

-

Incubation: this compound is introduced to the mammalian cells. The NHS ester group reacts with primary amines on proteins. Simultaneously, the AMT moiety intercalates into RNA duplexes.

-

Photoactivation: The cells are irradiated with UVA light (365 nm). This activates the psoralen, causing a [2+2] photocycloaddition between the psoralen and a pyrimidine base in the RNA, forming a stable covalent bond.

This process results in a covalent link between the protein and the RNA molecule it is interacting with.

Applications in Mammalian Cell Research

-

Mapping RNA-Protein Interactions: Identify the binding partners of specific RNAs or proteins.

-

Investigating Cellular Signaling Pathways: Stabilize and capture transient RNA-protein interactions that occur during cellular processes like the oxidative stress response.[4][5]

-

Structural Analysis of Ribonucleoprotein Complexes: Elucidate the spatial arrangement of RNA and proteins within larger complexes.

-

Drug Discovery and Development: Identify novel RNA-protein interactions as potential therapeutic targets.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific cell type and experimental goals.

Reagent Preparation

This compound Stock Solution: Dissolve this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a stock concentration of 10-50 mM. Store in small aliquots at -80°C, protected from light.

Buffers:

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

In Vivo Crosslinking Protocol for Adherent Mammalian Cells

This protocol is adapted from methodologies for psoralen-based crosslinking in mammalian cells.

-

Cell Culture: Plate mammalian cells in a suitable culture dish and grow to the desired confluency (typically 70-90%).

-

Cell Washing: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

This compound Incubation:

-

Dilute the this compound stock solution in pre-warmed, serum-free culture medium or PBS to the desired final concentration. Optimal concentrations for mammalian cells may range from 0.1 to 1.5 mM and should be empirically determined.

-

Add the this compound solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

-

-

Removal of Excess Crosslinker: Aspirate the this compound solution and wash the cells twice with ice-cold PBS to remove any unreacted crosslinker.

-

UVA Irradiation:

-

Add a minimal volume of ice-cold PBS to cover the cells.

-

Place the culture dish on a cold block or ice.

-

Irradiate the cells with 365 nm UVA light for 10-30 minutes. The optimal energy dose should be determined for your specific setup. A typical starting point is 1-5 J/cm².

-

-

Quenching (Optional but Recommended): To quench the NHS-ester reaction, you can add a quenching buffer (e.g., Tris-HCl to a final concentration of 20-50 mM) and incubate for 15 minutes at room temperature.

-

Cell Lysis and Downstream Processing:

-

Aspirate the PBS and lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

The crosslinked complexes can now be analyzed by various techniques such as immunoprecipitation, Western blotting, or mass spectrometry.

-

In Vitro Crosslinking Protocol

-

Prepare Cell Lysate: Lyse cultured mammalian cells using a non-amine-containing lysis buffer (e.g., HEPES-based buffers).

-

Incubation with this compound: Add the this compound stock solution to the cell lysate to the desired final concentration (e.g., 50-200 µM). Incubate for 30 minutes at room temperature in the dark with gentle rotation.

-

UVA Irradiation: Irradiate the lysate with 365 nm UVA light for 10-30 minutes on ice.

-

Quenching: Add a quenching buffer to stop the reaction.

-

Downstream Analysis: Proceed with your downstream application.

Quantitative Data Summary

The optimal conditions for this compound crosslinking can vary significantly depending on the cell type, the specific RNA and protein of interest, and the experimental goals. The following table provides a summary of reported starting conditions, primarily from studies in yeast, which can be used as a basis for optimization in mammalian cells.

| Parameter | In Vivo (Yeast) | In Vitro (Yeast Lysate) | Recommended Starting Range (Mammalian Cells) | Reference |

| This compound Concentration | 0.1 - 1.5 mM | 0.05 - 0.2 mM | 0.1 - 1.5 mM | |

| Incubation Time | 30 min | 30 min | 15 - 30 min | |

| UVA Wavelength | 365 nm | 365 nm | 365 nm | |

| UVA Irradiation Time | 30 min | 30 min | 10 - 30 min | |

| Quenching Agent | - | 20 mM Tris-HCl, pH 7.5 | 20-100 mM Tris-HCl or Glycine |

Visualizations

This compound Crosslinking Mechanism

References

- 1. Development of an RNA-protein crosslinker to capture protein interactions with diverse RNA structures in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Characterization of intermolecular base pairing using AMT crosslinking in mammalian cells during oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Studying Protein S-Palmitoyylation in Yeast using Acyl-Biotinyl Exchange (ABE)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein S-palmitoylation is a reversible post-translational lipid modification that plays a crucial role in regulating protein trafficking, localization, stability, and function. This modification involves the attachment of a 16-carbon palmitic acid to cysteine residues via a thioester bond. In the budding yeast Saccharomyces cerevisiae, a model organism for studying many fundamental cellular processes, S-palmitoylation is critical for the function of proteins involved in signaling, membrane trafficking, and cell polarity.

The Acyl-Biotinyl Exchange (ABE) assay is a powerful and widely used method to detect and quantify protein S-palmitoylation. This technique relies on the specific chemical cleavage of the thioester bond linking the palmitoyl group to the cysteine residue and the subsequent labeling of the newly exposed thiol with a biotin tag. While the user requested a guide for "AMT-NHS," this specific reagent name is not commonly found in the literature for this application. It is highly probable that "this compound" refers to a thiol-reactive N-Hydroxysuccinimide (NHS) ester-containing biotinylation reagent. This guide will provide a detailed protocol for the ABE assay in yeast, which is the standard method for utilizing such reagents. The protocol is based on established methodologies and provides a step-by-step guide from yeast cell culture to the detection of palmitoylated proteins.

Principle of the Acyl-Biotinyl Exchange (ABE) Assay

The ABE assay consists of three main chemical steps:

-

Blocking of free thiols: All free cysteine residues in the protein lysate are irreversibly blocked with N-ethylmaleimide (NEM). This step is crucial to prevent the non-specific labeling of cysteines that are not palmitoylated.

-

Cleavage of thioester bonds: The thioester linkage of palmitoylated cysteines is specifically cleaved using hydroxylamine (HAM) at a neutral pH. This step exposes the previously modified cysteine thiols.

-

Biotinylation of newly exposed thiols: The newly available thiol groups are then labeled with a thiol-reactive biotinylation reagent, such as HPDP-Biotin (a common choice for this assay). The biotinylated proteins can then be detected or purified using streptavidin-based methods.

A negative control, where hydroxylamine is omitted, is essential to ensure that the biotinylation is specific to the cleavage of thioester bonds.

Data Presentation

Table 1: Identification of Palmitoylated Proteins in Saccharomyces cerevisiae using ABE

This table summarizes data from a proteomic study that utilized the ABE method to identify palmitoylated proteins in yeast.[1]

| Protein Category | Number of Previously Known Palmitoylated Proteins Identified | Number of Newly Identified Palmitoylated Proteins | Total Identified in the Study |

| Various Functional Classes | 12 out of 15 | 35 | 47 |

Table 2: Examples of Newly Identified Palmitoylated Protein Classes in Yeast[1]

| Protein Class | Examples | Putative Function |

| SNAREs | Sso1, Sso2, Snc1, Snc2 | Vesicle fusion and trafficking |

| Amino Acid Permeases | Tat1, Gnp1, Sam3, Hip1 | Nutrient transport |

| Signaling Proteins | Not specified in detail | Signal transduction |

| Trafficking Proteins | Not specified in detail | Protein transport |

Experimental Protocols

This protocol is adapted from established methods for detecting protein S-palmitoylation in yeast.[2][3]

Materials and Reagents

-

Yeast Strains and Growth Media:

-

Saccharomyces cerevisiae strain of interest (e.g., BY4741).

-

Yeast extract Peptone Dextrose (YPD) medium: 1% (w/v) yeast extract, 2% (w/v) peptone, 2% (w/v) glucose.

-

Selective media as required for plasmid maintenance.

-

-

Buffers and Solutions:

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM EDTA, 1% (v/v) Triton X-100, 1x Protease Inhibitor Cocktail.

-

NEM Stock Solution: 1 M N-ethylmaleimide in ethanol (prepare fresh).

-

Hydroxylamine (HAM) Solution: 1 M hydroxylamine HCl, pH 7.4 (adjust pH with NaOH). Prepare fresh.

-

Tris-HCl Control Solution: 1 M Tris-HCl, pH 7.4.

-

Thiol-Reactive Biotin Reagent: e.g., EZ-Link™ HPDP-Biotin (Thermo Fisher Scientific). Prepare a 4 mM stock solution in DMSO.

-

Streptavidin Agarose Resin: (e.g., Thermo Fisher Scientific).

-

Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM EDTA, 0.1% (v/v) Triton X-100.

-

Elution Buffer: SDS-PAGE sample buffer containing 50 mM DTT.

-

-

Equipment:

-

Shaking incubator for yeast culture.

-

Centrifuge for cell harvesting.

-

Glass beads for cell lysis.

-

Bead beater or vortexer.

-

End-over-end rotator.

-

SDS-PAGE and Western blotting equipment.

-

Spectrophotometer.

-

Step-by-Step Experimental Protocol

1. Yeast Cell Culture and Harvesting

-

Inoculate a single colony of the desired yeast strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.

-

The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2.

-

Grow the culture at 30°C with shaking to mid-log phase (OD₆₀₀ of 0.6-0.8).

-

Harvest the cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold water and once with ice-cold Lysis Buffer.

2. Protein Extraction

-

Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer.

-

Add an equal volume of acid-washed glass beads.

-

Lyse the cells by vortexing vigorously for 30-second intervals, with 30 seconds on ice in between, for a total of 6-8 cycles.

-

Clarify the lysate by centrifugation at 13,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (total protein lysate) to a new tube.

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

3. Acyl-Biotinyl Exchange (ABE)

-

Blocking of Free Thiols:

-

To 1 mg of total protein lysate, add NEM to a final concentration of 25 mM.

-

Incubate at 4°C for 4 hours with gentle rotation.

-

-

Removal of NEM:

-